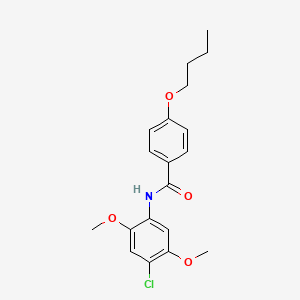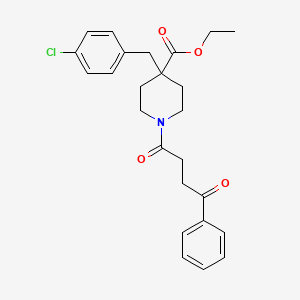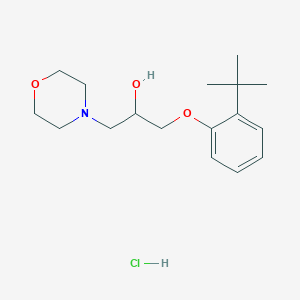
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide, also known as BDMC, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to have anti-inflammatory and antioxidant properties. 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide in lab experiments is its specificity for cancer cells. 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to selectively induce apoptosis in cancer cells while sparing normal cells. However, one limitation of using 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for research on 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. One direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and exploring its synergistic effects with other anti-cancer agents. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and inflammation. Finally, future research could focus on improving the solubility and bioavailability of 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide to enhance its effectiveness as a therapeutic agent.
Synthesemethoden
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with butyl chloroformate to produce the intermediate product, which is then reacted with 4-amino-N-(2-hydroxyethyl)benzamide to yield 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has shown promising results in various scientific research applications. One such application is its potential as an anti-cancer agent. Studies have shown that 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, including breast, lung, and liver cancer cells. 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has also been found to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Eigenschaften
IUPAC Name |
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-4-5-10-25-14-8-6-13(7-9-14)19(22)21-16-12-17(23-2)15(20)11-18(16)24-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOGPDBERPCHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)

![2-[4-(anilinosulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5149779.png)
![3-(2-chloro-6-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5149794.png)

![(1,3-benzodioxol-5-ylmethyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149804.png)
![5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone](/img/structure/B5149811.png)
![4-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5149820.png)
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5149833.png)
![1,3-dimethyl-5-(2-nitrobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149853.png)
![2-{[4-(2-thienyl)-2-pyrimidinyl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5149855.png)
![5-{3-[(2-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149857.png)
